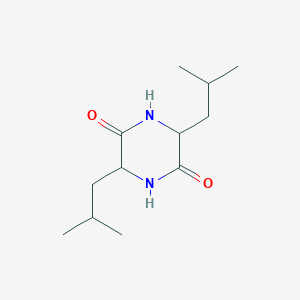

Cyclo(Leu-Leu)

Beschreibung

Eigenschaften

IUPAC Name |

3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931962 | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-27-7 | |

| Record name | 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2, 3,6-bis(2-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Leu-Leu): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Secondary Metabolite Cyclo(L-leucyl-L-leucyl)

Abstract

Cyclo(L-leucyl-L-leucyl), often abbreviated as Cyclo(Leu-Leu), is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of secondary metabolites. These compounds are naturally produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Possessing a conformationally constrained cyclic structure, Cyclo(Leu-Leu) and its analogs exhibit a diverse range of biological activities, positioning them as compelling candidates for therapeutic agent development. This technical guide provides a thorough examination of the biosynthesis, chemical characteristics, and multifaceted biological activities of Cyclo(Leu-Leu), with a particular focus on its potential applications in drug discovery and development. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Secondary metabolites are a rich source of novel chemical entities with significant pharmacological potential. Among these, cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), have garnered substantial interest due to their unique structural features and diverse biological functions. Cyclo(Leu-Leu), formed from the condensation of two L-leucine amino acid residues, is a prominent member of this class. Its biosynthesis is attributed to various microorganisms, where it likely plays a role in chemical defense and signaling. The inherent stability and constrained conformation of the DKP scaffold confer upon Cyclo(Leu-Leu) distinct properties compared to its linear dipeptide counterpart, making it a molecule of significant interest for medicinal chemistry and drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of Cyclo(Leu-Leu) is fundamental for its study and application.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [[“]] |

| Molecular Weight | 226.32 g/mol | [[“]] |

| CAS Number | 952-45-4 | [[“]] |

| IUPAC Name | (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | [[“]] |

| Synonyms | Cyclo(L-leucyl-L-leucyl), (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | [[“]] |

| Appearance | White powder | [2] |

| Purity | >95% (commercially available) | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | [3] |

Biological Activities and Quantitative Data

While specific quantitative bioactivity data for Cyclo(Leu-Leu) is limited in the public domain, extensive research on the closely related compound, Cyclo(L-Leu-L-Pro), provides significant insights into its potential therapeutic applications. The following tables summarize the available quantitative data for Cyclo(L-Leu-L-Pro), which can be considered indicative of the potential activity of Cyclo(Leu-Leu) due to their structural similarity.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are well-documented for their ability to inhibit the growth of various pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(L-Leu-L-Pro) Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Listeria monocytogenes ATCC 19111 | Gram-positive bacteria | 512 | [7] |

| Streptococcus mutans | Gram-positive bacteria | 100 | [8] |

| Bacillus subtilis | Gram-positive bacteria | 156.2 (as ppm) | [9] |

| Aspergillus flavus | Fungus | 135 (as mg/mL, crude extract) | [2] |

| Colletotrichum orbiculare | Fungus | >100 | [10][11] |

Antiviral Activity

Studies have suggested that proline-containing cyclic dipeptides, including Cyclo(L-Leu-L-Pro), exhibit inhibitory effects against influenza viruses.[3] However, specific IC50 values for Cyclo(Leu-Leu) or Cyclo(L-Leu-L-Pro) against viral targets are not yet widely reported.

Cytotoxic Activity

Other Biological Activities

-

Inhibition of Aflatoxin Production: Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxin, a potent mycotoxin, by Aspergillus parasiticus.[4][12]

Table 2: IC50 Value for Inhibition of Aflatoxin Production by Cyclo(L-Leu-L-Pro)

| Activity | Organism | IC50 | Reference |

| Inhibition of Aflatoxin Production | Aspergillus parasiticus SYS-4 | 0.20 mg/mL | [4][12] |

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of Cyclo(Leu-Leu) are still under investigation. However, research on related cyclic dipeptides has elucidated several key pathways and modes of action.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Cyclic dipeptides are known to interfere with QS signaling. It is hypothesized that they act as antagonists to the binding of autoinducer molecules to their cognate receptors.

Caption: Hypothesized mechanism of quorum sensing inhibition by Cyclo(Leu-Leu).

Modulation of Inflammatory Pathways (NF-κB)

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some natural products are known to inhibit this pathway. It is plausible that Cyclo(Leu-Leu) could exert anti-inflammatory effects by interfering with the activation of NF-κB.

Caption: Postulated inhibition of the NF-κB signaling pathway by Cyclo(Leu-Leu).

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Certain secondary metabolites can activate this pathway, suggesting a potential mechanism for neuroprotective and other beneficial effects.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by Cyclo(Leu-Leu).

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of Cyclo(Leu-Leu). These protocols are generalized from the literature on cyclic dipeptides and can be adapted for specific research needs.

Isolation and Purification of Cyclo(Leu-Leu) from Fungal Cultures

This protocol describes a general procedure for the extraction and purification of cyclic dipeptides from fungal fermentation broths.

Caption: General experimental workflow for the isolation of Cyclo(Leu-Leu).

Protocol:

-

Fungal Culture: Inoculate a suitable fungal strain (e.g., from the genus Penicillium or Aspergillus) into a liquid medium (e.g., Potato Dextrose Broth). Incubate for 14-21 days with shaking.

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the broth three times with an equal volume of ethyl acetate (B1210297). Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification by preparative high-performance liquid chromatography (HPLC) to obtain pure Cyclo(Leu-Leu).

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using NMR spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (HR-ESI-MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of Cyclo(Leu-Leu).

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of Cyclo(Leu-Leu) on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of Cyclo(Leu-Leu) for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Cyclo(Leu-Leu), as a representative of the cyclic dipeptide class of secondary metabolites, holds considerable promise for the development of novel therapeutic agents. While direct quantitative data for this specific compound is still emerging, the documented bioactivities of its close analog, Cyclo(L-Leu-L-Pro), underscore its potential as an antimicrobial, antifungal, and modulatory agent of key cellular pathways.

Future research should focus on several key areas:

-

Comprehensive Bioactivity Screening: A systematic evaluation of Cyclo(Leu-Leu) against a broad panel of microbial strains and cancer cell lines is necessary to establish its specific MIC and IC50 values.

-

Mechanism of Action Elucidation: In-depth studies are required to definitively identify the molecular targets and signaling pathways modulated by Cyclo(Leu-Leu).

-

In Vivo Efficacy: Preclinical studies in relevant animal models are crucial to assess the in vivo efficacy, pharmacokinetics, and safety profile of Cyclo(Leu-Leu).

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Cyclo(Leu-Leu) analogs will provide valuable insights into the structural requirements for its various activities and may lead to the development of more potent and selective compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into the therapeutic potential of Cyclo(Leu-Leu). The convergence of natural product chemistry, pharmacology, and molecular biology will undoubtedly unlock the full potential of this intriguing secondary metabolite.

References

- 1. consensus.app [consensus.app]

- 2. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cyclic dipeptide cyclo(l-leucyl-l-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo(L-Leu-L-Pro) | Antifungal | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 11. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cyclo(Leu-Leu) as a Glycosidase Inhibitor: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(L-Leucyl-L-Leucyl), commonly referred to as Cyclo(Leu-Leu), in the context of its activity as a glycosidase inhibitor. While Cyclo(Leu-Leu) has been identified as a member of this class of inhibitors, publicly available quantitative data on its specific inhibitory activity against various glycosidases is limited.[1] This guide synthesizes the available information on Cyclo(Leu-Leu) and related cyclic dipeptides, presents detailed experimental protocols for assessing glycosidase inhibition, and outlines potential mechanisms of action and signaling pathways.

Introduction to Cyclo(Leu-Leu) and Glycosidase Inhibition

Cyclo(Leu-Leu) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of compounds, formed from the condensation of two L-leucine amino acid residues.[2] It has been reported in various natural sources, including Bacillus subtilis.[2] Glycosidase inhibitors are compounds that interfere with the function of glycosidase enzymes, which are crucial for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, it is possible to modulate carbohydrate metabolism, making these inhibitors valuable therapeutic targets for conditions such as diabetes, viral infections, and cancer.

While specific inhibitory concentrations for Cyclo(Leu-Leu) are not readily found in the literature, its classification as a glycosidase inhibitor suggests its potential to interfere with the breakdown of complex carbohydrates.[1] Further research is required to fully elucidate its potency and selectivity against different types of glycosidases.

Quantitative Data on Related Cyclic Dipeptide Glycosidase Inhibitors

To provide a comparative context for the potential activity of Cyclo(Leu-Leu), the following table summarizes the inhibitory concentrations (IC50) of a structurally related cyclic dipeptide, Cyclo(dehydroala-L-Leu), against various glycosidases.

| Compound | Enzyme | Source | IC50 (µg/mL) | Reference |

| Cyclo(dehydroala-L-Leu) | α-Glucosidase | Yeast | 35 | [3] |

| Cyclo(dehydroala-L-Leu) | α-Glucosidase | Porcine Intestinal | 50 | [3] |

Note: Cyclo(dehydroala-L-Leu) did not show significant inhibitory effects against almond β-glucosidase, Aspergillus α-galactosidase, Escherichia coli β-galactosidase, and jack bean α-mannosidase.[3]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro glycosidase inhibition assays. These protocols can be adapted for the evaluation of Cyclo(Leu-Leu).

In Vitro α-Glucosidase Inhibition Assay

This assay is designed to determine the inhibitory effect of a test compound on the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Cyclo(Leu-Leu) (test compound)

-

Acarbose (B1664774) (positive control)

-

0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8).

-

Prepare a 5 mM solution of pNPG in 0.1 M potassium phosphate buffer (pH 6.8).

-

Prepare various concentrations of Cyclo(Leu-Leu) and acarbose in the buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 50 µL of the phosphate buffer.

-

Add 10 µL of the test compound solution (Cyclo(Leu-Leu) or acarbose at various concentrations) or buffer for the control.

-

Add 20 µL of the α-glucosidase solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where: A_control is the absorbance of the control reaction (without inhibitor). A_sample is the absorbance of the reaction with the test inhibitor.

-

The IC50 value (the concentration of the inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Cyclo(Leu-Leu) as a glycosidase inhibitor has not been extensively studied. However, glycosidase inhibitors generally function through competitive or non-competitive inhibition.

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change in the enzyme that reduces its catalytic activity.

The inhibition of glycosidases can have downstream effects on various cellular signaling pathways. For example, by preventing the breakdown of complex carbohydrates in the gut, α-glucosidase inhibitors can reduce the postprandial glucose spike, thereby influencing insulin (B600854) signaling and pathways related to glucose metabolism.

Caption: Potential impact of glycosidase inhibition on glucose metabolism.

Potential for Drug Development

Cyclic dipeptides, including Cyclo(Leu-Leu), represent a promising class of compounds for drug development due to their inherent structural rigidity and stability. The identification of Cyclo(Leu-Leu) as a glycosidase inhibitor opens avenues for its investigation in the management of metabolic disorders. Further studies are warranted to determine its in vivo efficacy, safety profile, and to optimize its structure for enhanced inhibitory activity and selectivity.

Conclusion

Cyclo(Leu-Leu) is a cyclic dipeptide with acknowledged glycosidase inhibitory properties. While specific quantitative data for this compound remains to be fully elucidated, the information available for related structures and the established protocols for assessing glycosidase inhibition provide a solid foundation for future research. The development of potent and selective glycosidase inhibitors from natural scaffolds like Cyclo(Leu-Leu) holds significant promise for the discovery of novel therapeutic agents. This guide serves as a resource for researchers and professionals in the field to advance the understanding and potential application of Cyclo(Leu-Leu) as a glycosidase inhibitor.

References

Methodological & Application

Application Note: High-Resolution Purification of Cyclo(Leu-Leu) using Reverse-Phase High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide belonging to the diketopiperazine (DKP) class of molecules, has garnered significant interest in biomedical and pharmaceutical research due to its potential biological activities. As with many biologically active compounds, obtaining high-purity Cyclo(Leu-Leu) is crucial for accurate in vitro and in vivo studies, as well as for further drug development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of cyclic peptides, offering high resolution and scalability.[1][2] This application note provides a detailed protocol for the analytical and preparative purification of Cyclo(Leu-Leu) using RP-HPLC.

The principle of this method relies on the hydrophobic interactions between the analyte, the nonpolar stationary phase (typically C18-modified silica), and the polar mobile phase.[2] By employing a gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) is gradually increased in the aqueous mobile phase, compounds are eluted based on their hydrophobicity, allowing for the effective separation of Cyclo(Leu-Leu) from synthesis impurities or components of a complex extract.[1][3]

Experimental Protocols

Materials and Reagents

-

Cyclo(Leu-Leu) standard (for method development)

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (for sample dissolution, optional)

-

0.22 µm syringe filters

Equipment

-

Analytical HPLC system with a UV detector and autosampler

-

Preparative HPLC system with a UV detector and fraction collector

-

Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Preparative C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.[3]

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.[3]

Sample Preparation

-

Accurately weigh the crude Cyclo(Leu-Leu) sample.

-

Dissolve the sample in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) or the initial mobile phase composition.[3]

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

Analytical HPLC Method Development

This protocol is intended for method optimization and purity assessment of fractions.

-

Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

-

Injection: Inject 10 µL of the prepared sample.[3]

-

Elution Gradient: Run a linear gradient to determine the optimal elution conditions for Cyclo(Leu-Leu). A typical scouting gradient is from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm, where the peptide bond absorbs.[3]

-

Optimization: Adjust the gradient based on the retention time of Cyclo(Leu-Leu) to achieve optimal separation from impurities.

Preparative HPLC Purification

This protocol is for purifying larger quantities of Cyclo(Leu-Leu).

-

Method Scaling: Adapt the optimized analytical gradient for the preparative column. The flow rate and gradient times will need to be adjusted based on the column dimensions.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition for at least 5-10 column volumes until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the preparative column. The injection volume will depend on the sample concentration and the loading capacity of the column.

-

Elution and Fraction Collection: Run the preparative gradient. Collect fractions corresponding to the elution of the Cyclo(Leu-Leu) peak using a fraction collector.

-

Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method described above.

-

Post-Purification Processing:

-

Pool the fractions containing the pure Cyclo(Leu-Leu).

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified Cyclo(Leu-Leu) as a white, fluffy solid.[2]

-

Data Presentation

The following tables summarize the typical chromatographic conditions and expected performance for the purification of Cyclo(Leu-Leu).

Table 1: Analytical and Preparative HPLC Conditions

| Parameter | Analytical HPLC | Preparative HPLC |

| HPLC System | Standard Analytical HPLC | Standard Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 min | Optimized based on analytical run |

| Flow Rate | 1.0 mL/min | 20.0 mL/min (typical) |

| Column Temp. | 30°C | Ambient or 30°C |

| Detection | UV at 214 nm | UV at 214 nm |

| Injection Vol. | 10 µL | Dependent on sample concentration |

Table 2: Representative Quantitative Performance Data

| Parameter | Expected Value |

| Retention Time | Dependent on specific gradient |

| Purity Achieved | > 98% |

| Recovery | 85 - 95% |

| Limit of Detection (LOD) | ~0.5 ng/mL (LC-MS/MS)[4] |

| Limit of Quantification (LOQ) | ~1.5 ng/mL (LC-MS/MS)[4] |

Note: LOD and LOQ values are more accurately determined by a sensitive technique like LC-MS/MS and are provided here for reference. Purity and recovery are dependent on the initial sample purity and optimization of the preparative method.

Visualizations

The following diagrams illustrate the key workflows for the purification of Cyclo(Leu-Leu).

Caption: Workflow for RP-HPLC Purification of Cyclo(Leu-Leu).

Caption: Logical workflow for the purification of Cyclo(Leu-Leu).

References

Application Notes and Protocols for Assessing Cyclo(Leu-Leu) Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide, has garnered interest in pharmacological research due to its potential biological activities, including antitumor properties. Assessing the cytotoxic effects of Cyclo(Leu-Leu) on cancer cell lines is a critical step in the evaluation of its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This assay quantifies the metabolic activity of living cells, which serves as an indicator of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of cytotoxicity.[1]

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Cyclo(Leu-Leu) on cancer cells. Additionally, a proposed signaling pathway for Cyclo(Leu-Leu)-induced apoptosis is presented, based on the known mechanisms of related compounds.

Data Presentation

The cytotoxic activity of Cyclo(Leu-Leu) is typically quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. This data is crucial for comparing the potency of Cyclo(Leu-Leu) across different cancer cell lines and against standard chemotherapeutic agents.

Table 1: Representative Cytotoxicity of Cyclo(Leu-Leu) on Various Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Representative Data* |

| MCF-7 | Breast Cancer | 48 | 85.3 |

| HeLa | Cervical Cancer | 48 | 112.1 |

| A549 | Lung Cancer | 48 | 98.5 |

| HepG2 | Liver Cancer | 48 | 125.8 |

*Note: The IC50 values presented in this table are for illustrative purposes to demonstrate data presentation. Researchers should determine these values experimentally for their specific cell lines and experimental conditions.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[2] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[2][3]

Materials

-

Cyclo(Leu-Leu)

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Cyclo(Leu-Leu) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Cyclo(Leu-Leu) in complete culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Cyclo(Leu-Leu).

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Cyclo(Leu-Leu)) and a negative control (cells in medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot a dose-response curve with the concentration of Cyclo(Leu-Leu) on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Caption: Workflow for assessing Cyclo(Leu-Leu) cytotoxicity using the MTT assay.

Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(Leu-Leu).

Discussion and Potential Signaling Pathway

While the precise mechanism of Cyclo(Leu-Leu)-induced cytotoxicity is still under investigation, evidence from related cyclic dipeptides and the constituent amino acid, leucine (B10760876), suggests the induction of apoptosis as a primary mode of action.[4][5] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

The proposed signaling pathway for Cyclo(Leu-Leu) induced apoptosis primarily involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] It is hypothesized that Cyclo(Leu-Leu) may alter the balance of these proteins, leading to an increase in pro-apoptotic members and a decrease in anti-apoptotic ones.[6] This shift in balance results in the permeabilization of the outer mitochondrial membrane and the subsequent loss of the mitochondrial membrane potential.

The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[6] In the cytoplasm, cytochrome c binds to Apaf-1, which in turn activates caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[7] Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

It is also plausible that Cyclo(Leu-Leu) could influence other signaling pathways, such as the mTOR pathway, given that leucine is a known activator of mTORC1.[2][8] However, some derivatives of leucine have been shown to inhibit mTOR signaling.[2] Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by Cyclo(Leu-Leu) in cancer cells.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]

- 5. Cyclo(L-leucyl-L-leucyl) | C12H22N2O2 | CID 192731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Bacterial Communication: Cyclo(Leu-Leu) Analysis in Culture Using LC-MS/MS

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Cyclo(Leu-Leu), a cyclic dipeptide involved in bacterial communication, from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers in microbiology, natural product discovery, and drug development seeking to investigate the role of Cyclo(Leu-Leu) in microbial physiology and pathogenesis.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of secondary metabolites produced by a wide range of microorganisms, including bacteria. These molecules play crucial roles in various biological processes, most notably as signaling molecules in quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Cyclo(Leu-Leu) is one such CDP that has garnered significant interest for its potential involvement in regulating virulence, biofilm formation, and the production of other secondary metabolites in various bacterial species.

The accurate quantification of Cyclo(Leu-Leu) in bacterial cultures is essential for elucidating its physiological functions and for exploring its potential as a target for novel antimicrobial strategies. LC-MS/MS has emerged as the gold standard for this application due to its high sensitivity, selectivity, and specificity, enabling the detection and quantification of low-abundance molecules in complex biological matrices.

Data Presentation

The production of Cyclo(Leu-Leu) and its isomers can vary significantly depending on the bacterial species, strain, and culture conditions. The following table summarizes quantitative data for Cyclo(Leu-Leu) and structurally similar cyclic dipeptides from various bacterial cultures.

| Cyclic Dipeptide | Bacterial Species | Culture Conditions | Concentration Range | Reference |

| Cyclo(L-Leu-L-Pro) | Lactobacillus plantarum | Co-culture with Leuconostoc mesenteroides in modified MRS broth | Total CDPs (including Cyclo(Phe-Pro)) reached 6.65 ppm | [1] |

| Cyclo(L-Pro-L-Leu) | Pseudomonas putida MCCC 1A00316 | Not specified | 67.5 mg/L resulted in 84.3% nematode mortality | [2] |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | Not specified | 100 µg/mL showed significant antifungal activity | [3][4] |

| Cyclo(Leu-Pro) | Lactobacillus plantarum | Not specified | Identified as a bioactive compound | [3] |

| Cyclo(Leu-Leu) | Lactobacillus plantarum MZ809351 | Cultivated with xylitol (B92547) and glycerol | Identified as an antifungal compound | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of Cyclo(Leu-Leu) from bacterial cultures.

Sample Preparation: Extraction of Cyclo(Leu-Leu) from Bacterial Culture

Efficient extraction from the complex culture medium is a critical first step for accurate quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Culture Preparation: Grow the bacterial culture to the desired cell density.

-

Cell Separation: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted Cyclo(Leu-Leu).

-

Extraction: For every 100 mL of supernatant, perform a liquid-liquid extraction with 50 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine Organic Phases: Pool the organic layers from the three extractions.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Filtration: Filter the dried organic phase to remove the sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of methanol (B129727) or acetonitrile).

-

Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Culture Preparation and Cell Separation: Follow steps 1 and 2 from the LLE protocol.

-

Supernatant Acidification: Acidify the supernatant to a pH of approximately 2-3 with an appropriate acid (e.g., formic acid). This step enhances the retention of many organic molecules on reversed-phase SPE cartridges.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water (pH 2-3) through it.

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5% methanol in water) to remove salts and other polar impurities.

-

Elution: Elute the Cyclo(Leu-Leu) from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Solvent Evaporation and Reconstitution: Follow steps 8-10 from the LLE protocol.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for this analysis.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of cyclic dipeptides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. The flow rate is typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of cyclic dipeptides.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then selecting specific product ions in the third quadrupole.

-

MRM Transitions for Cyclo(Leu-Leu):

-

Precursor Ion ([M+H]⁺): The calculated monoisotopic mass of Cyclo(Leu-Leu) (C₁₂H₂₂N₂O₂) is 226.17 g/mol . Therefore, the precursor ion to monitor is m/z 227.17.[6]

-

Product Ions: The fragmentation of cyclic dipeptides often results in the loss of the side chains or cleavage of the diketopiperazine ring. For Cyclo(Leu-Leu), characteristic product ions would arise from the loss of the isobutyl side chain (C₄H₉). Potential product ions to monitor include:

-

Quantifier Ion: The most abundant and stable product ion.

-

Qualifier Ion: A second, less abundant product ion used for confirmation.

-

-

Collision Energy: The collision energy needs to be optimized for the specific instrument and the chosen product ions to achieve the best sensitivity.

-

Table of Suggested MRM Transitions for Cyclo(Leu-Leu):

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| Cyclo(Leu-Leu) | 227.17 | To be determined empirically | To be determined empirically | To be optimized |

| Internal Standard | Dependent on choice | To be determined empirically | To be determined empirically | To be optimized |

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of Cyclo(Leu-Leu) into the mass spectrometer.

Quantification Strategy

For the most accurate and reliable quantification, the use of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Cyclo(Leu-Leu)) is highly recommended. This internal standard is added to all samples and calibration standards at a known concentration before sample preparation. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during the analytical process.

If a stable isotope-labeled internal standard is not available, a structurally similar cyclic dipeptide that is not endogenously present in the bacterial culture can be used as an alternative.

Calibration Curve:

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards prepared in a relevant matrix (e.g., sterile culture medium). The concentration of Cyclo(Leu-Leu) in the bacterial culture extracts is then determined by interpolating their peak area ratios from this calibration curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate a generalized quorum sensing signaling pathway involving cyclic dipeptides and the experimental workflow for Cyclo(Leu-Leu) quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cyclo(Leu-Leu) | C12H22N2O2 | CID 12206395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Developing a Bioassay for Cyclo(Leu-Leu) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Leu-Leu), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of natural products. These compounds are metabolites produced by a variety of microorganisms and have garnered significant interest due to their diverse biological activities. Cyclic dipeptides are known to exhibit a range of effects, including antimicrobial, antifungal, and quorum sensing inhibitory activities. The rigid conformation of Cyclo(Leu-Leu) allows it to potentially interact with specific biological targets, making it a compelling candidate for drug discovery and development.

This document provides detailed application notes and protocols for establishing a bioassay to screen for and quantify the biological activity of Cyclo(Leu-Leu), with a primary focus on its potential as a quorum sensing inhibitor. Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.

Potential Biological Activities of Cyclo(Leu-Leu) and Related Cyclic Dipeptides

While specific quantitative data for Cyclo(Leu-Leu) is emerging, the broader class of cyclic dipeptides has been shown to possess a variety of biological activities.

| Biological Activity | Organism(s) | Reported Effect | Reference Compound(s) |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Inhibition of biofilm formation and virulence factor production. | Cyclo(L-Phe-L-Pro) |

| Antifungal | Aspergillus flavus, Aspergillus niger | Inhibition of mycelial growth and aflatoxin production. | Cyclo(L-Pro-d-Leu) |

| Antibacterial | Vancomycin-resistant enterococci (VRE) | Inhibition of bacterial growth. | Cyclo(L-Leu-L-Pro) |

| Cytotoxic | Human leukemia cell lines (K562, HL-60, U937) | Inhibition of cell growth. | Cyclo(L-Leu-L-Pro) |

Bioassay for Quorum Sensing Inhibitory Activity

The following protocols are designed to assess the ability of Cyclo(Leu-Leu) to inhibit quorum sensing in the model organism Pseudomonas aeruginosa. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) to ensure that any observed anti-QS effects are not a result of bactericidal or bacteriostatic activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cyclo(Leu-Leu) that inhibits the visible growth of P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1 strain)

-

Luria-Bertani (LB) broth

-

Cyclo(Leu-Leu) stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

-

Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.

-

Prepare serial dilutions of the Cyclo(Leu-Leu) stock solution in the wells. A typical starting concentration might be 1 mg/mL.

-

Include a positive control (bacteria with the vehicle, e.g., DMSO) and a negative control (sterile broth).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no turbidity) and by measuring the OD₆₀₀ of each well.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the effect of Cyclo(Leu-Leu) on P. aeruginosa biofilm formation at sub-MIC concentrations.

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Cyclo(Leu-Leu) at sub-MIC concentrations

-

Sterile 96-well polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a diluted bacterial culture as described in Protocol 1.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add 100 µL of LB broth containing Cyclo(Leu-Leu) at various sub-MIC concentrations (e.g., 0.5x, 0.25x MIC). Include a vehicle control.

-

Incubate the plate without shaking at 37°C for 24 hours.

-

Carefully discard the planktonic culture and gently wash the wells three times with 200 µL of PBS.

-

Air dry the plate and then add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition compared to the vehicle control.

Protocol 3: Pyocyanin (B1662382) Production Inhibition Assay

Objective: To measure the effect of Cyclo(Leu-Leu) on the production of pyocyanin, a virulence factor regulated by the P. aeruginosa QS system.

Materials:

-

Supernatants from P. aeruginosa cultures grown with and without Cyclo(Leu-Leu) at sub-MIC concentrations.

-

0.2 M HCl

Procedure:

-

Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of Cyclo(Leu-Leu) for 24 hours.

-

Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer 1.5 mL of the supernatant to a new tube.

-

Add 0.9 mL of chloroform and vortex vigorously.

-

Centrifuge at 10,000 x g for 5 minutes. The blue pyocyanin will be in the lower chloroform layer.

-

Transfer the chloroform layer to a new tube.

-

Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper, pink aqueous layer.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Measure the absorbance of the top aqueous layer at 520 nm.

-

Calculate the percentage of pyocyanin inhibition relative to the control.

Protocol 4: Elastase Activity Assay (Elastin-Congo Red Method)

Objective: To determine the effect of Cyclo(Leu-Leu) on the activity of LasB elastase, another key QS-regulated virulence factor.

Materials:

-

Supernatants from P. aeruginosa cultures.

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Sodium phosphate (B84403) buffer (0.7 M, pH 6.0)

Procedure:

-

Collect cell-free supernatants from P. aeruginosa cultures grown with and without sub-MIC concentrations of Cyclo(Leu-Leu).

-

Prepare the reaction mixture by adding 100 µL of supernatant to 900 µL of Tris-HCl buffer containing 20 mg of ECR.

-

Incubate the mixture at 37°C for 3-4 hours with shaking.

-

Stop the reaction by adding 1 mL of 0.7 M sodium phosphate buffer.

-

Centrifuge to pellet the insoluble ECR.

-

Measure the absorbance of the supernatant at 495 nm.

-

Calculate the percentage of elastase activity inhibition relative to the control.

Signaling Pathways and Visualization

The quorum sensing system in P. aeruginosa is complex and hierarchical, primarily controlled by the las and rhl systems. These systems regulate the expression of numerous virulence factors and are potential targets for inhibitors like Cyclo(Leu-Leu).

Caption: P. aeruginosa Quorum Sensing Pathway and Potential Inhibition by Cyclo(Leu-Leu).

Caption: Experimental Workflow for Cyclo(Leu-Leu) Bioassay.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: MIC of Cyclo(Leu-Leu) against P. aeruginosa

| Compound | Vehicle | MIC (µg/mL) |

| Cyclo(Leu-Leu) | DMSO | [Insert experimental value] |

| Positive Control (e.g., Ciprofloxacin) | Water | [Insert experimental value] |

Table 2: Effect of Cyclo(Leu-Leu) on Biofilm Formation

| Concentration (sub-MIC) | % Biofilm Inhibition (Mean ± SD) |

| 0.5 x MIC | [Insert experimental value] |

| 0.25 x MIC | [Insert experimental value] |

| Vehicle Control | 0 |

Table 3: Effect of Cyclo(Leu-Leu) on Virulence Factor Production

| Concentration (sub-MIC) | % Pyocyanin Inhibition (Mean ± SD) | % Elastase Inhibition (Mean ± SD) |

| 0.5 x MIC | [Insert experimental value] | [Insert experimental value] |

| 0.25 x MIC | [Insert experimental value] | [Insert experimental value] |

| Vehicle Control | 0 | 0 |

By following these detailed protocols and application notes, researchers can effectively develop and implement a robust bioassay to characterize the biological activity of Cyclo(Leu-Leu) and explore its potential as a novel therapeutic agent.

Troubleshooting & Optimization

Enhancing the resolution of Cyclo(Leu-Leu) stereoisomers in chiral chromatography

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the chiral separation of Cyclo(Leu-Leu) stereoisomers. This document offers a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating Cyclo(Leu-Leu) stereoisomers?

A1: While there is no single "best" CSP for all conditions, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for separating a wide range of chiral compounds, including cyclic dipeptides like Cyclo(Leu-Leu).[1] Additionally, cyclodextrin-based and macrocyclic glycopeptide-based columns are excellent candidates to include in initial screening experiments.[1] The selection often depends on the specific stereoisomers (e.g., L-L, L-D, D-D) and the chosen mobile phase system.

Q2: What are recommended starting conditions for developing a separation method?

A2: For initial screening, a pragmatic approach is to test several combinations of stationary and mobile phases. A good starting point is a polysaccharide-based column using a normal-phase mobile phase, such as n-hexane with isopropanol (B130326) or ethanol (B145695) as a polar modifier (e.g., 90:10 v/v).[1] An alternative is to explore a reversed-phase method with a mobile phase like acetonitrile (B52724) and water containing 0.1% formic acid.[1]

Q3: How does temperature manipulation impact the resolution of Cyclo(Leu-Leu) stereoisomers?

A3: Temperature is a critical parameter that can significantly alter selectivity in chiral separations.[2] Changing the column temperature affects the thermodynamics of the interaction between the stereoisomers and the CSP.[1] Lowering the temperature often enhances resolution by increasing the stability of the transient diastereomeric complexes formed on the CSP. However, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order, making it a valuable tool for optimization.[1][2]

Q4: Can mass spectrometry (MS) be used for detection in this type of chiral separation?

A4: Yes, MS detection is compatible with many chiral separation methods. To ensure compatibility, it is crucial to use volatile mobile phase additives. Instead of non-volatile buffers like phosphates, opt for additives such as formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of Cyclo(Leu-Leu) stereoisomers.

| Problem | Potential Cause | Recommended Solution |

| Poor Resolution (Rs < 1.5) | Suboptimal Mobile Phase Composition: The ratio of solvents or the type/concentration of the modifier may not be ideal. | Systematically vary the percentage of the polar modifier (in normal-phase) or the organic modifier (in reversed-phase). Small adjustments can lead to significant changes in selectivity.[1] |

| Inappropriate Column Temperature: The current temperature may not be optimal for chiral recognition. | Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C). Both increasing and decreasing the temperature can positively impact resolution.[1][2] | |

| Unsuitable Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for Cyclo(Leu-Leu). | Screen different types of CSPs, such as amylose-based, cellulose-based, or cyclodextrin-based columns.[1] | |

| Flow Rate is Too High: High flow rates can reduce the time for effective interaction with the CSP. | Optimize the flow rate. In chiral HPLC, lower flow rates often lead to better resolution.[1] | |

| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. | Add a mobile phase modifier. For basic analytes that may tail, adding a small amount of a base like diethylamine (B46881) can improve peak shape. For acidic analytes, an acid like trifluoroacetic acid may be beneficial.[1] |

| Sample Overload: Injecting too much sample can saturate the column. | Reduce the sample concentration or the injection volume.[1][3] | |

| Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1][3] | |

| Fluctuating Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. | Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.[1] |

| Unstable Column Temperature: Temperature fluctuations can cause shifts in retention. | Use a column oven to maintain a constant and consistent temperature.[1] | |

| Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components. | Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.[1] | |

| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit. | First, try reversing the column and flushing it with a compatible solvent. If this fails, the frit may need to be replaced. Using a guard column is highly recommended to prevent this.[4] |

| Precipitation in the System: The mobile phase or sample may have precipitated in the tubing or column. | Ensure all mobile phase components are fully miscible and that the sample is soluble in the mobile phase. Flush the system with a strong, compatible solvent.[4] |

Experimental Protocols

Example Protocol: Chiral HPLC Separation of Dipeptide Stereoisomers

This protocol is a representative example based on established methods for separating dipeptide stereoisomers and can be adapted as a starting point for Cyclo(Leu-Leu).

Objective: To achieve baseline separation of Cyclo(Leu-Leu) stereoisomers using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector or Mass Spectrometer.

-

Chiral Stationary Phase: Amylose-based column (e.g., CHIRALPAK® series) or Cellulose-based column (e.g., CHIRALCEL® series), 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

-

Sample: A mixture of Cyclo(Leu-Leu) stereoisomers dissolved in the mobile phase or a compatible solvent at ~1 mg/mL.

Methodology:

-

System Preparation:

-

Ensure the HPLC system is clean and properly purged.

-

Install the selected chiral column.

-

-

Mobile Phase Preparation (Normal-Phase):

-

Prepare an initial mobile phase of 90:10 (v/v) n-Hexane:IPA.

-

Thoroughly degas the mobile phase using sonication or vacuum filtration.

-

-

Column Equilibration:

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

-

Monitor the baseline until it is stable. This may take 30-60 minutes.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).

-

Column Temperature: 25°C (can be optimized between 10 - 40°C).

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm or as appropriate for the analyte.

-

-

Analysis:

-

Inject the sample mixture.

-

Record the chromatogram for a sufficient duration to allow all peaks to elute.

-

-

Data Analysis & Optimization:

-

Calculate the resolution (Rs) between the stereoisomer peaks. An Rs value ≥ 1.5 indicates baseline separation.

-

If resolution is poor, systematically adjust the mobile phase composition (e.g., change IPA percentage to 5%, 15%, or switch to EtOH as the modifier) and/or the column temperature.

-

Visual Guides

Workflow for Chiral Method Development

This diagram outlines a systematic approach to developing a robust chiral separation method.

Caption: A logical workflow for chiral method development.

Troubleshooting Poor Resolution

This decision tree provides a step-by-step guide for addressing insufficient peak resolution.

Caption: A decision tree for troubleshooting poor resolution.

References

Technical Support Center: Strategies for Difficult Cyclization Reactions in Peptide Synthesis

Welcome to the technical support center for peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding challenging peptide cyclization reactions.

Troubleshooting Guide: Low Cyclization Yield or Purity

Low yield or the presence of significant impurities are common issues in peptide cyclization. This guide provides a systematic approach to troubleshooting these problems.

Step 1: Initial Assessment and Problem Identification

The first step is to accurately identify the nature of the problem. This is typically done by analyzing the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

Commonly Observed Problems:

-

Low consumption of linear peptide: The starting material is not being consumed efficiently.

-

Formation of high molecular weight species: Presence of dimers, trimers, or higher-order oligomers.[2]

-

Presence of unexpected side products: This could include products of side-chain reactions or epimerization.[3][4]

-

No desired product formation: The cyclic peptide is not detected.

Caption: Troubleshooting workflow for difficult peptide cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My primary side-product is oligomers (dimers, trimers). How can I favor intramolecular cyclization?

A1: Oligomerization occurs when linear peptides react with each other (intermolecularly) instead of cyclizing (intramolecularly). To favor cyclization, you need to promote conditions where the ends of the same peptide chain are more likely to find each other.

Strategies to Reduce Oligomerization:

-

High Dilution: Performing the cyclization at a low concentration (typically 0.1-1 mM) is the most common strategy to reduce the probability of intermolecular reactions.[5]

-

Slow Addition: A pseudo-high dilution effect can be achieved by slowly adding the linear peptide solution to the reaction vessel containing the coupling reagents.[6] This keeps the instantaneous concentration of the reactive peptide low.

-

On-Resin Cyclization: Cyclizing the peptide while it is still attached to the solid support can favor intramolecular reactions due to the "pseudo-dilution" effect of the resin matrix.[7][8] The resin physically isolates peptide chains from each other.

-

Conformational Constraints: Introducing turn-inducing elements like proline or glycine (B1666218) into the peptide sequence can pre-organize the linear precursor into a conformation that favors cyclization.[8][9]

Q2: The cyclization reaction is very slow or does not proceed to completion. What can I do to improve the reaction rate and yield?

A2: A sluggish reaction can be due to several factors, including inefficient coupling reagents, unfavorable peptide conformation, or steric hindrance.

Strategies to Improve Reaction Rate and Yield:

-

Screen Coupling Reagents: The choice of coupling reagent is critical. For difficult cyclizations, more potent reagents are often required.[10]

-

Increase Temperature: Cautiously increasing the reaction temperature can improve cyclization yields for challenging sequences.[10][11] However, be mindful that higher temperatures can also increase the risk of side reactions like epimerization.[10]

-

Optimize Solvent: The solvent can significantly influence the peptide's conformation.[10] Experiment with different solvents like DMF, DCM, or mixtures. In some cases, aqueous environments with organic co-solvents can be effective.[10]

-

Introduce Turn-Inducing Residues: As mentioned before, residues like proline or D-amino acids can pre-organize the peptide backbone into a cyclization-competent conformation.[7][10]

Q3: I am observing significant epimerization of the C-terminal residue. How can this be minimized?

A3: Epimerization (racemization) at the C-terminal amino acid is a common side reaction during the activation of the carboxylic acid for cyclization.[2][12]

Strategies to Minimize Epimerization:

-

Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing epimerization than others. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction.[7]

-

Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of epimerization.

-

Cyclize at a Glycine or Proline Residue: If the peptide sequence allows, designing the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less prone to epimerization) can circumvent this issue.

Q4: Should I perform the cyclization on-resin or in solution?

A4: Both on-resin and solution-phase cyclization have their advantages and disadvantages, and the optimal choice depends on the specific peptide and desired outcome.

| Feature | On-Resin Cyclization | Solution-Phase Cyclization |

| Intermolecular Reactions | Generally lower due to pseudo-dilution effect of the resin.[7][8] | Higher risk of oligomerization, requiring high dilution conditions.[5] |

| Purification | Simpler, as excess reagents can be washed away. | Requires purification of the linear precursor before cyclization. |

| Conformational Freedom | Peptide conformation may be restricted by the resin, potentially hindering cyclization.[5] | Peptide has more conformational freedom in solution, which can be beneficial or detrimental. |

| Monitoring | More difficult to monitor reaction progress in real-time. | Easier to monitor by taking aliquots for HPLC/MS analysis. |

| Solubility | Not a concern for the resin-bound peptide. | Poor solubility of the linear peptide can be a major issue. |

Data on Factors Influencing Cyclization Yield

The following tables summarize how different factors can influence the outcome of a cyclization reaction.

Table 1: Effect of Peptide Concentration on Dimer Formation

| Peptide Concentration (mM) | Monomer:Dimer Ratio (Representative) |

| 10 | 60:40 |

| 1 | 90:10 |

| 0.1 | >98:2 |

Table 2: Comparison of Common Coupling Reagents for a Difficult Head-to-Tail Cyclization

| Coupling Reagent | Additive | Temperature (°C) | Time (h) | Yield (%) | Epimerization (%) |

| HBTU | HOBt | 25 | 24 | 45 | 15 |

| HATU | HOAt | 25 | 12 | 70 | 5 |

| PyBOP | - | 25 | 24 | 60 | 10 |

| DIC/Oxyma | - | 50 | 4 | 75 | <5 |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization

-

Preparation of Linear Peptide: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage and deprotection, purify the linear peptide by reverse-phase HPLC to >95% purity.

-

Dissolution of Peptide: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM to create a stock solution.

-

Reaction Setup: In a separate, larger reaction vessel, add the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 4 equivalents of DIPEA). The volume should be calculated to achieve a final peptide concentration of 0.1-1 mM.[10]

-

Slow Addition: Using a syringe pump, add the peptide stock solution to the reaction vessel over a period of 4-16 hours at room temperature.[10]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.

-

Work-up and Purification: Once the reaction is complete, quench any remaining activating agents (e.g., by adding a small amount of water). Remove the solvent under reduced pressure. Purify the crude cyclic peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.

Protocol 2: General Procedure for On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)

-

Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink Amide). Incorporate amino acids with orthogonal side-chain protecting groups at the positions to be cyclized (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

-

Selective Deprotection: After completion of the linear sequence synthesis, selectively remove the orthogonal protecting groups. For example, remove All and Alloc groups using a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger (e.g., phenylsilane).[13]

-

On-Resin Cyclization: Wash the resin thoroughly. Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in a suitable solvent (e.g., DMF). Allow the reaction to proceed for 2-24 hours at room temperature.

-

Monitoring: Take a small sample of the resin beads, cleave the peptide, and analyze by LC-MS to check for completion of the cyclization.

-

Final Cleavage and Deprotection: Once cyclization is complete, wash the resin extensively. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by high-resolution mass spectrometry.

Visualizations of Cyclization Strategies

Caption: Common strategies for peptide cyclization.[5][14][]

References

- 1. ijsra.net [ijsra.net]

- 2. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. raj.emorychem.science [raj.emorychem.science]